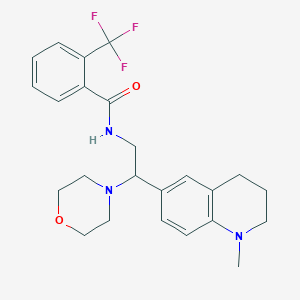

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide

Description

This compound is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the ortho position of the benzamide ring. The molecule also contains a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked via a morpholinoethyl side chain. The morpholine ring may enhance solubility and modulate receptor interactions due to its polarity and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O2/c1-29-10-4-5-17-15-18(8-9-21(17)29)22(30-11-13-32-14-12-30)16-28-23(31)19-6-2-3-7-20(19)24(25,26)27/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXGIPDWEWVSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide, with the CAS number 921902-45-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 377.5 g/mol

- Structure : The compound features a trifluoromethyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:

- Antidepressant effects : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective properties : The tetrahydroquinoline structure is known for its neuroprotective effects in various models of neurodegeneration.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cell viability and proliferation. Key findings include:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against cancer cell lines such as HeLa and A549, with IC values in the low micromolar range.

- Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound:

- Behavioral Studies : In rodent models, administration of the compound resulted in reduced depressive-like behaviors in forced swim tests, indicating potential antidepressant activity.

- Toxicity Assessment : Acute toxicity studies revealed a favorable safety profile with no significant adverse effects at therapeutic doses.

Case Study 1: Antidepressant Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of several tetrahydroquinoline derivatives. The compound showed promising results in behavioral assays and was found to enhance serotonin levels in the hippocampus .

Case Study 2: Neuroprotection

A recent investigation highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and preserve mitochondrial function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive-like behavior | |

| Neuroprotective | Decreased ROS levels | |

| Cytotoxicity | IC against HeLa cells | In vitro studies |

Table 2: In Vivo Study Results

| Parameter | Observation | Reference |

|---|---|---|

| Behavioral Tests | Reduced immobility in forced swim | Animal model studies |

| Toxicity | No significant adverse effects | Acute toxicity studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Class

A. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Structure: Shares the 2-(trifluoromethyl)benzamide core but replaces the tetrahydroquinoline-morpholinoethyl group with a 3-isopropoxyphenyl substituent.

- Application: Flutolanil is a fungicide, indicating that the trifluoromethylbenzamide backbone alone may confer pesticidal activity. The tetrahydroquinoline and morpholine groups in the target compound likely redirect its bioactivity toward non-pesticidal applications (e.g., CNS or kinase modulation) .

B. CAS 922111-94-2 (N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide)

- Structural Differences: Substituent Position: The trifluoromethyl group is at the para position on the benzamide (vs. ortho in the target compound). Amino Group: Dimethylamino replaces the morpholinoethyl chain.

- This could enhance solubility or alter target binding kinetics .

Benzothiazole Derivatives (EP 3 348 550A1)

Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide share a trifluoromethyl group but feature a benzothiazole core instead of benzamide.

- Key Differences: The benzothiazole scaffold may confer rigidity and π-π stacking capacity, whereas the benzamide-tetrahydroquinoline structure offers conformational flexibility.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide, and how can computational methods improve reaction efficiency?

- Methodology :

- Use quantum chemical calculations (e.g., density functional theory) to map reaction pathways and identify energy barriers .

- Apply high-throughput screening of catalysts and solvents using automated platforms to minimize trial-and-error approaches .

- Integrate experimental feedback into computational models to refine reaction conditions (e.g., temperature, stoichiometry) .

- Key Considerations :

- Prioritize intermediates with stable morpholine and tetrahydroquinoline moieties to avoid side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use NMR (¹H/¹³C) and IR to confirm functional groups (e.g., trifluoromethyl, benzamide) .

- Crystallography : Perform single-crystal X-ray diffraction to resolve 3D conformation and intermolecular interactions .

- Computational Analysis : Employ molecular dynamics (MD) simulations to predict conformational stability under varying conditions .

Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology :

- Use software like Gaussian or ORCA for quantum mechanical calculations to estimate partition coefficients (logP) and solubility .

- Validate predictions with experimental data (e.g., HPLC retention times, shake-flask assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Conduct meta-analysis of existing datasets to identify outliers or methodological inconsistencies (e.g., assay protocols, cell lines) .

- Use structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., trifluoromethyl vs. methyl groups) on activity .

- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What experimental strategies are effective for studying the metabolic stability of the morpholinoethyl and tetrahydroquinoline motifs?

- Methodology :

- In Vitro Assays : Incubate with liver microsomes or recombinant CYP450 enzymes to identify metabolic hotspots .

- Isotopic Labeling : Use ¹⁸O or deuterium labeling to trace metabolite formation pathways .

- Computational Prediction : Apply ADMET software to simulate phase I/II metabolism and prioritize lab validation .

Q. How can in vivo models be designed to investigate the compound’s mechanism of action while minimizing off-target effects?

- Methodology :

- Selective Knockout Models : Use CRISPR/Cas9-edited organisms to validate target engagement .

- Imaging Techniques : Employ PET/CT with radiolabeled analogs (e.g., ¹¹C-trifluoromethyl) for real-time biodistribution tracking .

- Dose-Response Profiling : Optimize pharmacokinetic parameters (e.g., half-life, Cmax) using compartmental modeling .

Methodological Notes

- Data Contradiction Analysis : Cross-reference computational predictions (e.g., docking scores) with experimental IC₅₀ values to identify false positives/negatives .

- Experimental Design : Use fractional factorial designs to test multiple variables (e.g., pH, solvent polarity) efficiently .

- Safety and Compliance : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.